molecular formula C20H32O B6362893 1-(4-Ethylphenyl)dodecan-1-one CAS No. 94760-73-3

1-(4-Ethylphenyl)dodecan-1-one

Cat. No.: B6362893
CAS No.: 94760-73-3
M. Wt: 288.5 g/mol
InChI Key: MERHMMZDRRQZDQ-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)dodecan-1-one is an aryl alkanone featuring a dodecan-1-one chain attached to a para-ethyl-substituted benzene ring. It serves as a critical intermediate in surfactant synthesis for enhanced oil recovery due to its hydrophobic alkyl chain and aromatic stabilization . The compound is synthesized via Friedel-Crafts acylation, employing polyphosphoric acid (PPA) as a mild catalyst to achieve >93% purity, avoiding side reactions common with traditional AlCl3 catalysts . Structural characterization via IR (carbonyl stretch at ~1635 cm⁻¹), ¹H NMR (alkyl chain signals at δ 0.8–1.6 ppm, aromatic protons at δ 7.2–7.4 ppm), and GC-MS confirms its identity .

Properties

IUPAC Name

1-(4-ethylphenyl)dodecan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-3-5-6-7-8-9-10-11-12-13-20(21)19-16-14-18(4-2)15-17-19/h14-17H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERHMMZDRRQZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)dodecan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-ethylbenzoyl chloride and dodecane as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

While specific industrial production methods for 1-(4-Ethylphenyl)dodecan-1-one are not well-documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would require careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)dodecan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-ethylbenzoic acid and dodecanoic acid.

    Reduction: Formation of 1-(4-ethylphenyl)dodecan-1-ol.

    Substitution: Formation of brominated or nitrated derivatives of 1-(4-ethylphenyl)dodecan-1-one.

Scientific Research Applications

1-(4-Ethylphenyl)dodecan-1-one has several applications in scientific research:

    Chemistry: Used as a model compound in studies of ketone reactivity and synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)dodecan-1-one depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Hydroxyl-Substituted Analogs

1-(2,6-Dihydroxyphenyl)dodecan-1-one

  • Structure : Two hydroxyl groups at the 2- and 6-positions of the phenyl ring.
  • Properties: Melting point (61–62°C) is lower than non-hydroxylated analogs due to hydrogen bonding . Higher polarity enhances solubility in polar solvents.
  • Synthesis : Extracted from natural sources, with structural confirmation via MS (base peak at m/z 137) and ¹H NMR (aromatic protons at δ 6.1–6.3 ppm) .

1-(4-Hydroxy-3-methoxyphenyl)dodecan-3-one ([8]-Paradol)

  • Structure : Ketone at position 3 (vs. 1) with 4-hydroxy-3-methoxy substitution.
  • Applications : Studied for bioactivity in spice-derived compounds .

Halogen-Substituted Analogs

1-(4-Bromophenyl)dodecan-1-one

  • Structure : Bromine atom at the para position.
  • Properties : Increased molecular weight (339.31 g/mol) and lipophilicity compared to the ethyl analog .
  • Applications : Used in synthetic organic chemistry for further functionalization .

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

  • Structure : Chlorine substitution with a branched alkyl chain.
  • Properties : Higher steric hindrance from the dimethyl group affects reactivity.
  • Applications : Intermediate in pesticide synthesis .

Naphthyl and Biphenyl Derivatives

1-(6-Bromonaphthalen-2-yl)dodecan-1-one

  • Structure : Naphthalene ring substituted with bromine at position 6.
  • Properties : Extended aromatic system increases π-π stacking interactions, raising melting points. Synthesized via Friedel-Crafts acylation (56% yield) .
  • Applications : Precursor for fluorescent dyes or optoelectronic materials .

(E)-1-(3'-Fluoro-4-hydroxy-4'-methoxybiphenyl-3-yl)dodecan-1-one oxime

  • Structure : Biphenyl core with fluoro, hydroxy, and methoxy groups; oxime functionalization.
  • Properties : Oxime group introduces hydrogen-bonding capacity and tautomerism.
  • Applications: Acts as a monoacylglycerol lipase (MAGL) inhibitor for therapeutic applications .

Chain Length and Functional Group Variants

1-(4-Methoxyphenyl)ethan-1-one

  • Structure : Shorter alkyl chain (C2 vs. C12) with para-methoxy substitution.
  • Properties : Lower molecular weight (150.18 g/mol) reduces hydrophobicity. Melting point (~–10°C) is significantly lower due to reduced van der Waals forces .
  • Applications : Common in fragrance and pharmaceutical industries .

Key Findings and Trends

  • Electronic Effects : Electron-donating groups (e.g., ethyl, methoxy) increase aromatic ring reactivity toward electrophilic substitution, while electron-withdrawing groups (e.g., bromo) stabilize intermediates .
  • Solubility : Hydroxyl and methoxy groups enhance water solubility, whereas long alkyl chains (C12) dominate lipophilicity .
  • Synthetic Methods : Friedel-Crafts acylation remains prevalent, but catalyst choice (PPA vs. AlCl3) impacts purity and yield .
  • Biological Activity : Substitution patterns (e.g., biphenyl oximes) correlate with enzyme inhibition, suggesting structure-activity relationships .

Biological Activity

1-(4-Ethylphenyl)dodecan-1-one, with the CAS number 94760-73-3, is a ketone compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of 1-(4-Ethylphenyl)dodecan-1-one features a dodecane chain attached to a phenyl group with an ethyl substitution. The synthesis typically involves the Friedel-Crafts acylation of 4-ethylphenol with dodecanoyl chloride under acidic conditions, yielding the desired ketone.

Antimicrobial Properties

Research indicates that 1-(4-Ethylphenyl)dodecan-1-one exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus32Penicillin16
Escherichia coli64Ampicillin32

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. Specifically, it reduced the levels of TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

The biological activity of 1-(4-Ethylphenyl)dodecan-1-one is believed to stem from its ability to interact with specific cellular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound can potentially modulate receptor activity related to pain and inflammation.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various ketones, including 1-(4-Ethylphenyl)dodecan-1-one. The study found that modifications to the alkyl chain length significantly affected antimicrobial potency, with longer chains generally enhancing activity.

Clinical Implications

Another investigation focused on the compound's potential as an anti-inflammatory agent in a murine model of arthritis. Results indicated that treatment with 1-(4-Ethylphenyl)dodecan-1-one led to a significant reduction in joint swelling and pain behavior compared to controls.

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